5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine
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Overview
Description
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to the indene moiety and an amine group on the cyclopropane ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of an indene derivative followed by cyclopropanation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, forming complex polycyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of an amine.
5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one: Features a pyrrolo[2,3-b]pyridine moiety, providing different chemical properties.
Uniqueness
The uniqueness of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine lies in its specific combination of a bromine atom and an amine group within a spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromospiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C11H12BrN/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5,10H,3-4,6,13H2 |
InChI Key |
WCMZKTNHHZCSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3=C(C2N)C=C(C=C3)Br |
Origin of Product |
United States |
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